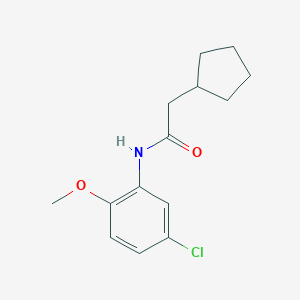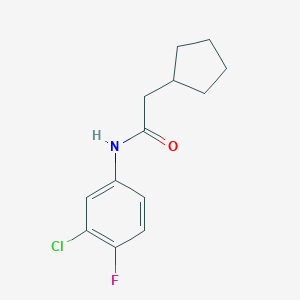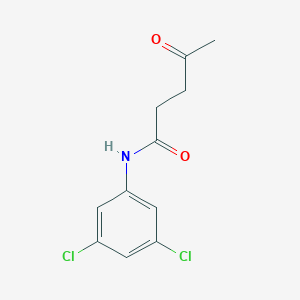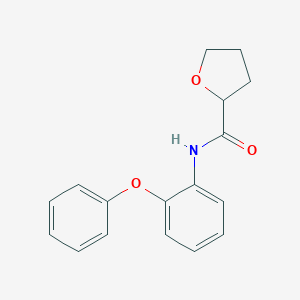
N-(2-phenoxyphenyl)oxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-phenoxyphenyl)oxolane-2-carboxamide, also known as PHO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PHO is a white crystalline solid that is soluble in organic solvents and is synthesized through a specific method.
Wirkmechanismus
The mechanism of action of N-(2-phenoxyphenyl)oxolane-2-carboxamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating the activity of specific enzymes and signaling pathways in cells. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. This compound has also been shown to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which is involved in the regulation of lipid metabolism and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, a process of programmed cell death. This compound has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. In addition, this compound has been shown to modulate lipid metabolism and glucose homeostasis, which could have implications for the treatment of metabolic disorders such as diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-phenoxyphenyl)oxolane-2-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has good solubility in organic solvents, making it easy to work with. However, this compound has some limitations. It is not very stable under acidic conditions, and it can decompose at high temperatures, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-phenoxyphenyl)oxolane-2-carboxamide. One area of interest is the development of this compound-based materials with unique properties, such as self-healing properties or stimuli-responsive behavior. Another area of interest is the development of this compound-based drugs for the treatment of cancer, inflammation, and metabolic disorders. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and materials science. This compound exerts its biological effects by modulating the activity of specific enzymes and signaling pathways in cells and possesses a range of biochemical and physiological effects. This compound has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on this compound, including the development of this compound-based materials and drugs for various applications.
Synthesemethoden
N-(2-phenoxyphenyl)oxolane-2-carboxamide is synthesized through a specific method that involves the reaction of 2-phenoxybenzoic acid with oxalyl chloride in the presence of dimethylformamide. The resulting product is then reacted with 2-amino-2-methyl-1-propanol in the presence of triethylamine to obtain this compound. This synthesis method has been optimized to obtain high yields and purity of this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-phenoxyphenyl)oxolane-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In pharmacology, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
Molekularformel |
C17H17NO3 |
|---|---|
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
N-(2-phenoxyphenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C17H17NO3/c19-17(16-11-6-12-20-16)18-14-9-4-5-10-15(14)21-13-7-2-1-3-8-13/h1-5,7-10,16H,6,11-12H2,(H,18,19) |
InChI-Schlüssel |
HFGDXMIULQMCIP-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Kanonische SMILES |
C1CC(OC1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1-hydroxyethyl)phenyl]-2-(3-methylphenyl)acetamide](/img/structure/B308736.png)
![2-cyclopentyl-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B308740.png)
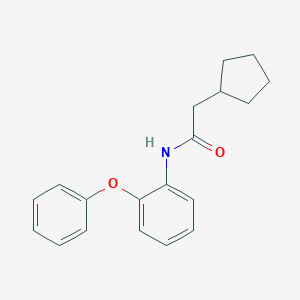
![N-[4-(diethylamino)phenyl]-4-(dimethylamino)benzamide](/img/structure/B308742.png)

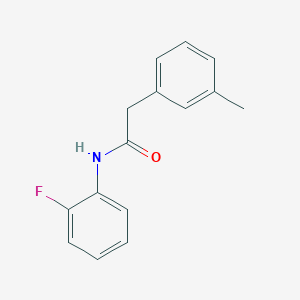
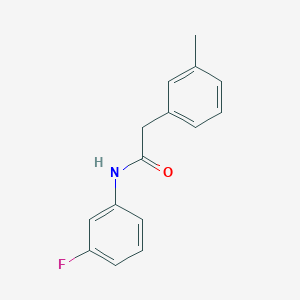
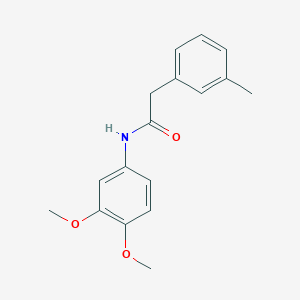
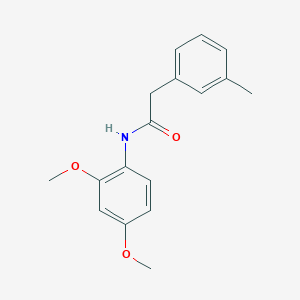
![2-cyclopentyl-N-[3-(1-hydroxyethyl)phenyl]acetamide](/img/structure/B308753.png)
